Intermezzo

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Intermezzo is a pharmaceutical drug that is used to treat insomnia. It is a sublingual tablet that is placed under the tongue and dissolves quickly. Intermezzo is a short-acting drug that is used for the treatment of insomnia that occurs in the middle of the night.

Scientific Research Applications

Novel Oral Cavity Compartmental Absorption and Transit Model

Xia et al. (2015) developed a novel, physiologically based oral cavity model for the projection and mechanistic analysis of the clinical pharmacokinetics of intraoral formulations, specifically using Intermezzo sublingual tablets. This model, called GastroPlus™ Oral Cavity Compartmental Absorption and Transit (OCCAT™), simulated the plasma concentration versus time profiles and the fraction and rate of intraoral drug transit/absorption for Intermezzo. The model's accuracy was validated through a good fit between simulated and observed concentrations, demonstrating its potential to guide the development of future intraoral formulations (Xia et al., 2015).

Population-Based Investigations of Drug Relative Clearance

Yukawa (1999) discussed the use of population pharmacokinetics in assessing interpatient variability in drug disposition and response. Although not directly involving Intermezzo, this approach, implemented in the Nonlinear Mixed Effects Model (NOMEM) computer program, is relevant to understanding the variability in serum drug concentrations in different individuals. This method can potentially be applied to drugs like Intermezzo to manage individualized pharmacotherapy (Yukawa, 1999).

Pharmacogenomics and Rational Therapeutics

Evans and Relling (1999) explored pharmacogenomics, which involves understanding genetic polymorphisms in drug-metabolizing enzymes, transporters, receptors, and other targets that contribute to variations in drug efficacy and toxicity. This research has implications for drugs like Intermezzo, as genetic variations can significantly affect individual responses to medication (Evans & Relling, 1999).

Pharmacokinetics in Different Populations

Greenblatt et al. (2014) analyzed the pharmacokinetic parameters of zolpidem, formulated as Intermezzo, in different age and gender groups. This study highlighted how systemic exposure to the drug varies significantly between elderly and non-elderly subjects, as well as between males and females. Such studies are crucial in understanding the differential impact of drugs like Intermezzo on various population segments (Greenblatt et al., 2014).

properties

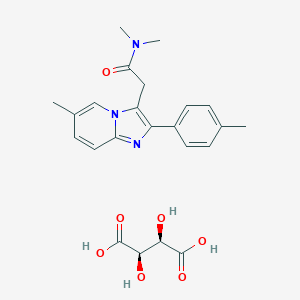

CAS RN |

103188-50-7 |

|---|---|

Molecular Formula |

C23H27N3O7 |

Molecular Weight |

457.5 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide |

InChI |

InChI=1S/C19H21N3O.C4H6O6/c1-13-5-8-15(9-6-13)19-16(11-18(23)21(3)4)22-12-14(2)7-10-17(22)20-19;5-1(3(7)8)2(6)4(9)10/h5-10,12H,11H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |

InChI Key |

NYVVVBWEVRSKIU-LREBCSMRSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

SMILES |

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C.C(C(C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C.C(C(C(=O)O)O)(C(=O)O)O |

melting_point |

196 °C /Zolpidem/ |

Pictograms |

Irritant; Environmental Hazard |

solubility |

Solubility in water (20 °C): 23 mg/ml |

synonyms |

Ambien Amsic Bikalm Dalparan Imidazo(1,2-a)pyridine-3-acetamide, N,N,6-trimethyl-2-(4-methylphenyl)- N,N,6-trimethyl-2-(4-methylphenyl)imidazo(1,2a)pyridine-3-acetamide hemitartrate SL 80.0750 SL 800750 23 N SL-800750-23-N Stilnoct Stilnox zodormdura Zoldem Zolirin Zolpi Lich Zolpi-Lich zolpidem Zolpidem 1A Pharma Zolpidem AbZ Zolpidem Hemitartrate zolpidem tartrate Zolpimist Zolpinox |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

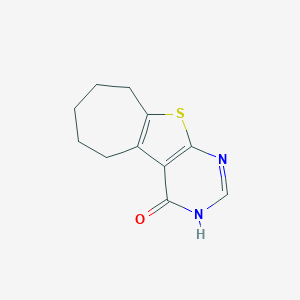

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B183446.png)

![5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B183452.png)

![Carbamic acid, [(4-chlorophenyl)sulfonyl]-, methyl ester](/img/structure/B183457.png)